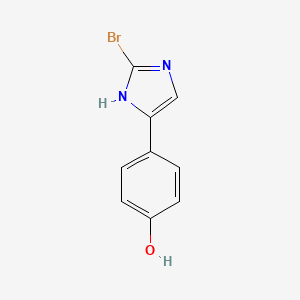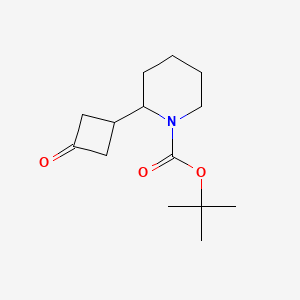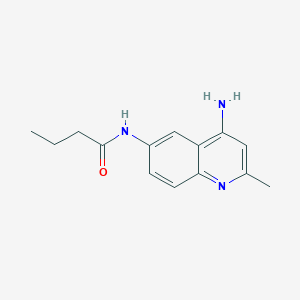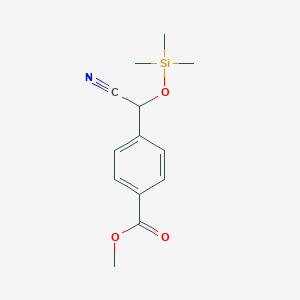![molecular formula C6H13ClFNO B13890112 [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced through selective fluorination and alkylation reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride: This compound features a trifluoromethyl group instead of a single fluorine atom.
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with different stereochemistry.
Uniqueness
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
(4-fluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H |
Clé InChI |
BCPYKBPIYPNTAF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CN1)F)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


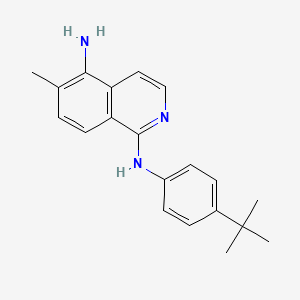

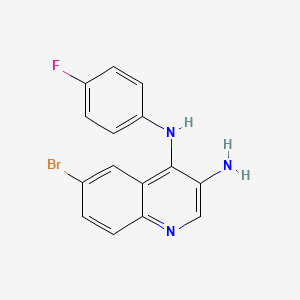
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
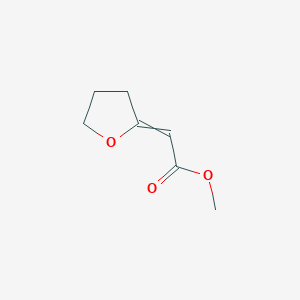
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
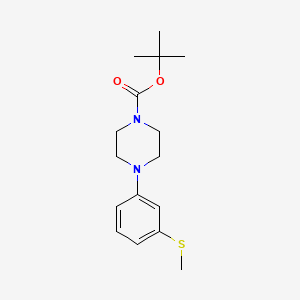
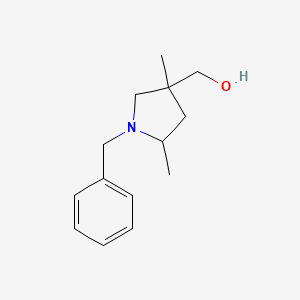
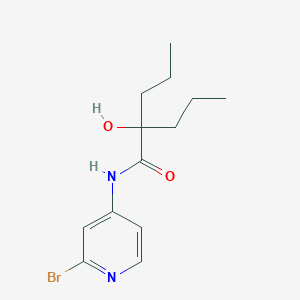
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
